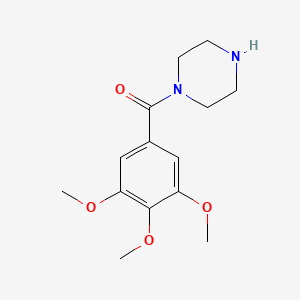
1-(3,4,5-trimethoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(3,4,5-trimethoxybenzoyl)piperazine: is an organic compound with the molecular formula C14H20N2O4. It is a derivative of piperazine, a heterocyclic amine, and features a benzoyl group substituted with three methoxy groups at the 3, 4, and 5 positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-trimethoxybenzoyl)piperazine typically involves the reaction of piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
化学反応の分析
Types of Reactions: 1-(3,4,5-trimethoxybenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3,4,5-trihydroxybenzoyl piperazine.
Reduction: Formation of 1-(3,4,5-trimethoxybenzyl)piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3,4,5-trimethoxybenzoyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an efflux pump inhibitor, enhancing the efficacy of antibiotics against resistant bacterial strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties
作用機序
The mechanism of action of 1-(3,4,5-trimethoxybenzoyl)piperazine involves its interaction with specific molecular targets. It is known to act as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites. This mechanism is particularly useful in the treatment of parasitic infections .
類似化合物との比較
- 1-(2,3,4-Trimethoxybenzyl)piperazine
- 1-(3,4,5-Trimethoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- 1-(5-chloro-2-methoxybenzoyl)-4-(3-chlorophenyl)piperazine
Comparison: 1-(3,4,5-trimethoxybenzoyl)piperazine is unique due to its specific substitution pattern on the benzoyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it has shown promising results in inhibiting cancer cell proliferation and enhancing antibiotic efficacy against resistant bacteria .
特性
CAS番号 |
964-65-8 |
|---|---|
分子式 |
C14H20N2O4 |
分子量 |
280.32 g/mol |
IUPAC名 |
piperazin-1-yl-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C14H20N2O4/c1-18-11-8-10(9-12(19-2)13(11)20-3)14(17)16-6-4-15-5-7-16/h8-9,15H,4-7H2,1-3H3 |
InChIキー |
QYQBLZDLNPLGCY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCNCC2 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCNCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














